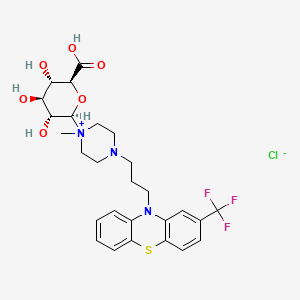
2-Benzylideneheptan-1-ol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneheptan-1-ol-d5 typically involves the deuteration of 4-Ethyl-2-methoxyphenolThe reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylideneheptan-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products:
Oxidation: Formation of benzylidene ketones or aldehydes.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of halogenated or nitrated benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-Benzylideneheptan-1-ol-d5 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of 2-Benzylideneheptan-1-ol-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The presence of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, and elimination compared to non-deuterated analogs. This makes it a valuable tool in studying the effects of isotopic substitution on molecular behavior .
Comparación Con Compuestos Similares
2-Benzylideneheptan-1-ol: The non-deuterated analog of 2-Benzylideneheptan-1-ol-d5.
4-Ethyl-2-methoxyphenol: The precursor used in the synthesis of this compound.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The deuterium atoms enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
209.34 g/mol |
Nombre IUPAC |
(2Z)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11-/i4D,6D,7D,8D,9D |
Clave InChI |
LIPHCKNQPJXUQF-BOBKGOLOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/CCCCC)\CO)[2H])[2H] |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)




